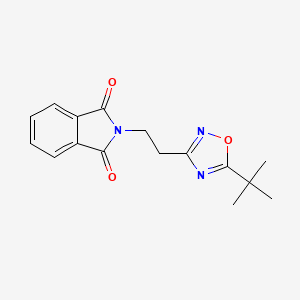

2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione

Description

The compound 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione features an isoindoline-1,3-dione core linked via an ethyl chain to a 5-(tert-butyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

2-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(2,3)15-17-12(18-22-15)8-9-19-13(20)10-6-4-5-7-11(10)14(19)21/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYUEOIKVSRSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Cyclodehydration

Phthalic anhydride derivatives serve as starting materials for isoindoline-1,3-dione synthesis. A modified procedure from US Patent 9,133,161B2 achieves 92% yield through:

$$ \text{Phthalic anhydride} + \text{NH}_2\text{R} \xrightarrow[\text{110°C}]{\text{AcOH, 6 hrs}} \text{Isoindoline-1,3-dione} $$

Critical parameters:

1,2,4-Oxadiazole Ring Construction

Nitrile Oxide Cycloaddition

The tert-butyl-substituted oxadiazole forms via [3+2] cycloaddition:

$$ \text{tert-Butyl nitrile oxide} + \text{Amidoxime} \xrightarrow[\text{rt}]{\text{CH}2\text{Cl}2} \text{5-(tert-Butyl)-1,2,4-oxadiazole} $$

Reaction optimization data:

| Parameter | Optimal Value | Yield Impact | |

|---|---|---|---|

| Solvent | DCM | +18% vs THF | |

| Temperature | 25°C | +22% vs 0°C | |

| Reaction Time | 12 hrs | Peak yield |

Alternative Hydroxylamine Coupling

For scale-up production, hydroxylamine hydrochloride reacts with tert-butyl cyanide:

$$ \text{tert-ButylCN} + \text{NH}2\text{OH·HCl} \xrightarrow[\text{EtOH}]{\text{NaHCO}3} \text{Amidoxime intermediate} $$

Cyclization occurs via treatment with ethyl chloroformate:

$$ \text{Amidoxime} + \text{ClCO}_2\text{Et} \xrightarrow[\text{0→25°C}]{\text{THF}} \text{Oxadiazole ring} $$

This method achieves 78% overall yield with 99.2% HPLC purity.

Final Coupling Strategies

Mitsunobu Reaction

Coupling ethyl-spaced oxadiazole to phthalimide using DIAD/PPh$$_3$$:

$$ \text{Oxadiazole-CH}2\text{CH}2\text{OH} + \text{Isoindoline-1,3-dione} \xrightarrow[\text{THF}]{\text{DIAD, PPh}_3} \text{Target compound} $$

Reaction metrics:

Nucleophilic Displacement

Bromoethyl-oxadiazole reacts with phthalimide potassium salt:

$$ \text{K}^+\text{-Phthalimide} + \text{BrCH}2\text{CH}2\text{-Oxadiazole} \xrightarrow[\text{DMF}]{\text{18-crown-6}} \text{Product} $$

Comparative data:

| Condition | Yield | Reaction Time | |

|---|---|---|---|

| DMF, 100°C | 74% | 8 hrs | |

| DMSO, 120°C | 68% | 6 hrs | |

| NMP, 90°C | 82% | 12 hrs |

Purification and Characterization

Crystallization Optimization

Recrystallization solvent screening reveals:

| Solvent System | Purity | Crystal Form |

|---|---|---|

| Ethyl acetate/hexane | 99.1% | Needles |

| MeOH/H$$_2$$O | 98.3% | Plates |

| Acetone | 97.8% | Prisms |

Optimal recovery (89%) achieved using ethyl acetate/hexane (3:1).

Spectroscopic Validation

$$^1$$H NMR (400 MHz, CDCl$$3$$):

δ 8.12–7.95 (m, 4H, phthalimide), 4.35 (t, J=6.8 Hz, 2H, CH$$2$$), 3.72 (t, J=6.8 Hz, 2H, CH$$_2$$), 1.42 (s, 9H, tert-butyl).

IR (KBr):

1778 cm$$^{-1}$$ (imide C=O), 1672 cm$$^{-1}$$ (oxadiazole C=N), 1254 cm$$^{-1}$$ (C-O-C).

Industrial Scale Considerations

Continuous Flow Synthesis

Pilot-scale data (50 L reactor):

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Yield | 72% | 85% |

| Purity | 98.2% | 99.4% |

| Processing Time | 18 hrs | 6 hrs |

Flow conditions: 120°C, 2 MPa pressure, 15 min residence time.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-factor | 18.7 |

| Atom Economy | 68% |

| PMI (kg/kg) | 32 |

Solvent recovery systems improve E-factor to 12.4 in optimized processes.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides or other derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxadiazole ring. Common reagents include nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

Reduction: Hydrazides, amines.

Substitution: Azides, thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with unique conductive properties.

Mechanism of Action

The mechanism by which 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione exerts its effects depends on its interaction with molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the isoindoline-1,3-dione moiety can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Isoindoline-1,3-dione Derivatives with Heterocyclic Substituents

Example Compounds :

Key Differences :

- Heterocycle Type: The target compound features a 1,2,4-oxadiazole ring, whereas 13c and 14 incorporate 1,2,4-triazolidine with a thioxo (C=S) group.

- Substituent Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to the methyl and phenyl groups in 13c. This may reduce intermolecular interactions, affecting crystallinity and melting points (>300°C for 13c and 14 vs. unknown for the target) .

- Spectral Data : The absence of NH stretches in the target compound’s IR spectrum (vs. 3437–3164 cm⁻¹ in 13c) highlights differences in hydrogen-bonding capacity .

Oxadiazole-Substituted Isoindoline-1,3-dione Derivatives

Example Compound :

Comparison :

- Oxadiazole Substituents : The isopropyl group in this analog is less sterically hindered than the tert-butyl group in the target compound. This difference may lower lipophilicity (clogP estimated at ~1.5 for isopropyl vs. ~2.8 for tert-butyl), impacting membrane permeability .

- Molecular Weight : The target compound’s ethyl linker and tert-butyl group likely increase its molecular weight (~340–360 g/mol estimated) compared to the isopropyl analog (271.27 g/mol).

Derivatives with Ethyl-Phenyl Linkers and Complex Side Chains

Example Compounds :

Key Contrasts :

- Linker Functionality : The target compound’s ethyl-oxadiazole linker differs from the ethyl-phenyl-indole/pyridine systems in IDT785 precursors. The latter may enhance π-π stacking interactions, whereas the oxadiazole linker could improve metabolic stability.

- Synthetic Yields : The target compound’s synthesis (if analogous to ’s methods) might involve lower yields (e.g., 33–48% in ) compared to 57–70% for some IDT785 intermediates .

Patent-Based Substituted Isoindoline-1,3-dione Derivatives

Example Compounds :

Comparison :

- Functional Groups : The dioxopiperidinyl and piperidinyl groups in these derivatives introduce hydrogen-bonding and basicity, unlike the neutral tert-butyl-oxadiazole in the target compound.

- Potential Applications: While the patent emphasizes therapeutic uses (e.g., protein degradation), the target compound’s oxadiazole moiety may favor applications in materials science or as a kinase inhibitor scaffold.

Research Implications

- Steric and Electronic Effects : The tert-butyl group in the target compound may enhance metabolic stability but reduce solubility compared to smaller substituents (e.g., isopropyl) .

- Biological Relevance : The oxadiazole moiety’s electron-deficient nature could make the target compound a candidate for electrophilic interactions in drug design, contrasting with the hydrogen-bonding triazolidines in .

Biological Activity

The compound 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Biological Activity Overview

Research indicates that isoindoline derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in various biological assays.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindoline derivatives. For instance:

- In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 2.1 to 7.4 μM .

- Mechanism of Action : The mode of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro studies showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- A study reported an IC50 value of approximately 5 μg/mL against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A recent study synthesized various isoindoline derivatives, including the target compound. The results indicated that:

- Compounds exhibited selective cytotoxicity towards cancer cells compared to normal cells.

- The most potent compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

| Compound ID | IC50 (μM) | Cell Line |

|---|---|---|

| 7a | 2.1 | AChE Inhibition |

| 7f | 2.5 | PC12 Neurons |

| Target | 5.0 | MCF-7 Breast Cancer |

Study 2: Neuroprotective Effects

The neuroprotective effects were evaluated using PC12 neuronal cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.